molecular formula C8H17N B8762189 Isopropylpent-4-enylamine CAS No. 20576-73-2

Isopropylpent-4-enylamine

Cat. No. B8762189
CAS RN: 20576-73-2
M. Wt: 127.23 g/mol
InChI Key: SFDAUOMJROYQJW-UHFFFAOYSA-N
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Patent
US08216999B2

Procedure details

5-Bromo-1-pentene (42.3 mmol) was added to isopropylamine (423 mmol), and the mixture was stirred at 60° C. for 48 h in the dark in a sealed tube. Then the volatiles were evaporated at reduced pressure and the crude residue was dissolved in 50 mL of diethyl ether and washed twice with water. The organic phase was dried over Na2SO4. Evaporation of the solvent gave N-isopropylpent-4-en-1-amine as brownish oil (40%) which was used without any further purification.
Quantity
42.3 mmol
Type
reactant
Reaction Step One
Quantity
423 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH:7]([NH2:10])([CH3:9])[CH3:8]>>[CH:7]([NH:10][CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
42.3 mmol
Type
reactant
Smiles
BrCCCC=C
Name
Quantity
423 mmol
Type
reactant
Smiles
C(C)(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 48 h in the dark in a sealed tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the volatiles were evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the crude residue was dissolved in 50 mL of diethyl ether
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)NCCCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.